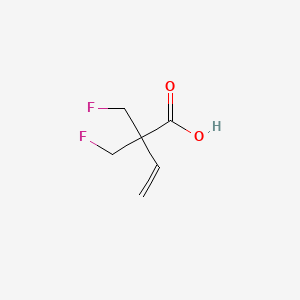

2,2-Bis-fluoromethyl-but-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8F2O2 |

|---|---|

Molecular Weight |

150.12 g/mol |

IUPAC Name |

2,2-bis(fluoromethyl)but-3-enoic acid |

InChI |

InChI=1S/C6H8F2O2/c1-2-6(3-7,4-8)5(9)10/h2H,1,3-4H2,(H,9,10) |

InChI Key |

BVBKTINXAWTMNL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CF)(CF)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 2,2 Bis Fluoromethyl but 3 Enoic Acid

Radical-Mediated Transformations Involving Carboxylic Acids

The presence of the carboxylic acid group allows for the generation of radical species through decarboxylation, which can then participate in a variety of transformations.

Decarboxylative Processes and Intermediate Radical Species Formation

The conversion of aliphatic carboxylic acids into alkyl radicals via decarboxylation is a powerful strategy in organic synthesis. nih.govsioc.ac.cnresearchgate.netscispace.com This transformation can be initiated through photoredox catalysis, where a photosensitizer, upon excitation by visible light, facilitates the single-electron oxidation of a carboxylate. nih.govsioc.ac.cn The resulting carboxyl radical is highly unstable and rapidly extrudes carbon dioxide to form an alkyl radical. nih.govsioc.ac.cn

In the case of 2,2-bis-fluoromethyl-but-3-enoic acid, this process would lead to the formation of the 3,3-bis-fluoromethyl-but-1-en-3-yl radical. The general mechanism, adapted for this specific substrate, is depicted below:

Deprotonation: The carboxylic acid is first deprotonated by a base to form the corresponding carboxylate.

Single Electron Transfer (SET): The carboxylate undergoes a single electron transfer to an excited photocatalyst, forming a carboxyl radical.

Decarboxylation: The unstable carboxyl radical rapidly loses CO2 to generate the 3,3-bis-fluoromethyl-but-1-en-3-yl radical.

This radical intermediate is stabilized by the adjacent electron-withdrawing difluoromethyl groups. The subsequent reactivity of this radical species is diverse and is explored in the following section.

Table 1: Key Steps in the Decarboxylative Formation of the 3,3-bis-fluoromethyl-but-1-en-3-yl Radical

| Step | Description | Intermediate/Product |

| 1 | Deprotonation of this compound | 2,2-bis-fluoromethyl-but-3-enoate |

| 2 | Single Electron Transfer (SET) to photocatalyst | 2,2-bis-fluoromethyl-but-3-enoyl radical |

| 3 | Rapid extrusion of CO2 | 3,3-bis-fluoromethyl-but-1-en-3-yl radical |

Radical Additions to the Olefinic Moiety

The terminal double bond in this compound is susceptible to attack by radical species. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. Generally, radical addition to an alkene proceeds to form the more substituted (and therefore more stable) radical.

However, the electronic effects of the gem-difluoromethyl groups play a significant role. These groups are strongly electron-withdrawing, which can influence the electron density of the double bond and the stability of the radical intermediates. For instance, the addition of a generic radical (R•) to the terminal carbon of the double bond would generate a radical at the C3 position, which is stabilized by the adjacent electron-withdrawing difluoromethyl groups. Conversely, addition to the C3 carbon would result in a primary radical at the terminal position, which is less stable.

Therefore, it is anticipated that radical additions to the olefinic moiety of this compound will proceed with high regioselectivity, favoring the formation of the more stable radical adduct.

Electrophilic and Nucleophilic Reactions of the Olefinic and Carboxylic Acid Functions

The dual functionality of this compound allows for a range of electrophilic and nucleophilic reactions at both the double bond and the carboxylic acid group.

Regioselectivity and Stereoselectivity in Additions to the Alkene

Electrophilic additions to the double bond of this compound are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C4), leading to the formation of a carbocation at the more substituted carbon (C3). libretexts.org However, the powerful electron-withdrawing nature of the two fluoromethyl groups at the C2 position will significantly destabilize an adjacent carbocation at C3. This electronic effect can lead to anti-Markovnikov addition products, where the nucleophile adds to the C3 position and the proton to the C4 position. libretexts.org

The stereoselectivity of such additions would be influenced by the steric bulk of the substituents and the reaction conditions. The approach of the electrophile and nucleophile can occur from either face of the planar double bond, potentially leading to a mixture of stereoisomers.

Table 2: Predicted Regioselectivity of Electrophilic Addition to this compound

| Reagent (E-Nu) | Predicted Major Product | Rationale |

| HBr | 4-bromo-2,2-bis(fluoromethyl)butanoic acid | Anti-Markovnikov addition due to the destabilizing effect of the C2 substituents on a C3 carbocation. libretexts.org |

| H2O (acid-catalyzed) | 4-hydroxy-2,2-bis(fluoromethyl)butanoic acid | Similar to HBr addition, the electronic effects favor the anti-Markovnikov product. |

Reactivity of the Carboxylic Acid Group in Condensation and Substitution Reactions

The carboxylic acid group of this compound can undergo typical reactions such as esterification, amidation, and conversion to the acid chloride. The reactivity of the carboxyl group is influenced by the steric hindrance and electronic effects of the adjacent gem-difluoromethyl groups. These bulky and electron-withdrawing groups may slightly hinder the approach of nucleophiles to the carbonyl carbon, potentially requiring more forcing reaction conditions compared to less substituted carboxylic acids.

For example, in an esterification reaction with an alcohol under acidic conditions, the protonated carbonyl group is attacked by the alcohol. The rate of this reaction may be somewhat slower due to the steric bulk of the fluoromethyl groups. Similarly, in the formation of an amide with an amine, the activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) would be a necessary step to overcome any reduced reactivity.

Pericyclic Reactions and Cycloadditions Involving the But-3-enoic Acid Motif

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edursc.org The but-3-enoic acid motif in the target molecule contains a π-system that can participate in such reactions, most notably cycloadditions.

The electron-deficient nature of the double bond, due to the influence of the adjacent electron-withdrawing groups, makes this compound a potential dienophile in Diels-Alder reactions ([4+2] cycloadditions) with electron-rich dienes. nih.gov The regioselectivity of such a reaction would be dictated by the electronic and steric matching between the diene and the dienophile.

Furthermore, the terminal alkene could potentially undergo [2+2] cycloadditions with other alkenes upon photochemical activation, or [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings. bibliotekanauki.plresearchgate.net The presence of the fluorinated substituents would be expected to influence the rate and selectivity of these cycloaddition reactions. bibliotekanauki.pl For instance, in a [3+2] cycloaddition with a nitrone, the regioselectivity would be determined by the frontier molecular orbital interactions between the nitrone and the alkene. bibliotekanauki.plresearchgate.net

Table 3: Potential Pericyclic Reactions of this compound

| Reaction Type | Reactant Partner | Potential Product Class |

| [4+2] Cycloaddition | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted cyclohexene carboxylic acid |

| [3+2] Cycloaddition | Nitrone (e.g., C-phenyl-N-methylnitrone) | Isoxazolidine-substituted carboxylic acid |

| [2+2] Photocycloaddition | Alkene (e.g., ethylene) | Cyclobutane-substituted carboxylic acid |

Transition Metal-Catalyzed Reactivity

Transition metal catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. The reactivity of fluorinated molecules in such catalytic systems is of particular interest due to the profound impact of fluorine on the electronic properties and stability of organic compounds. In the theoretical context of this compound, several transition metal-catalyzed transformations could be envisioned.

Oxidative and Reductive Transformations

The vinyl group in this compound presents a potential site for various oxidative and reductive transformations catalyzed by transition metals. For instance, palladium-catalyzed reactions, such as Wacker-type oxidations, could theoretically convert the terminal alkene to a methyl ketone. However, the electron-withdrawing nature of the adjacent difluoromethyl groups might significantly influence the electron density of the double bond, potentially altering its reactivity compared to non-fluorinated analogues.

Similarly, catalytic hydrogenation of the carbon-carbon double bond would be expected to yield the corresponding saturated carboxylic acid, 2,2-bis(fluoromethyl)butanoic acid. Catalysts based on palladium, platinum, or rhodium are commonly employed for such transformations. The specific reaction conditions required and the potential for any competing side reactions would need to be determined empirically.

Due to the lack of specific literature, a data table of experimentally observed oxidative and reductive transformations cannot be provided.

Cross-Coupling Reactions for Further Derivatization

Cross-coupling reactions are a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. The vinyl group of this compound could potentially participate in various cross-coupling reactions, such as Heck, Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents. For example, a Heck reaction with an aryl halide could lead to the formation of a substituted cinnamic acid derivative.

The carboxylic acid moiety itself could also be a handle for derivatization. Decarboxylative cross-coupling is a modern technique that allows the carboxyl group to be replaced with other functionalities. However, the application of such methods to a substrate like this compound would require specific investigation to understand the influence of the gem-difluoromethyl groups on the decarboxylation and subsequent coupling steps.

Without published research on this specific compound, a data table detailing cross-coupling reaction conditions and outcomes is not available.

Advanced Spectroscopic and Computational Characterization of 2,2 Bis Fluoromethyl but 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of 2,2-bis-fluoromethyl-but-3-enoic acid. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to a multi-faceted NMR analysis.

The ¹H and ¹³C NMR spectra are expected to reveal distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum would feature four main groups of signals. The acidic proton of the carboxyl group (-COOH) is predicted to appear as a broad singlet in the downfield region of 10-13 ppm. The vinyl moiety (-CH=CH₂) would present a complex splitting pattern typical of an AMX spin system, with the methine proton resonating around 5.8-6.2 ppm and the terminal methylene (B1212753) protons appearing as distinct multiplets between 5.2 and 5.5 ppm. The two fluoromethyl groups (-CH₂F) are expected to produce a signal between 4.5 and 5.0 ppm, split into a doublet by the geminal fluorine atom (²JHF).

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is anticipated to show five distinct carbon signals. The carboxyl carbon (C1) would be observed in the 170-180 ppm range. The olefinic carbons, C3 and C4, are expected at approximately 130-140 ppm and 120-130 ppm, respectively. The central quaternary carbon (C2) would appear around 50-60 ppm. Finally, the fluoromethyl carbons are predicted to resonate in the 80-90 ppm region, likely appearing as a triplet due to the one-bond coupling with the fluorine atom (¹JCF).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Splitting Patterns

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹H Splitting | Predicted ¹³C Shift (ppm) | Predicted ¹³C Splitting (from F) |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 170 - 180 | Singlet (s) or small triplet (t) |

| -C(CH₂F)₂- | - | - | 50 - 60 | Triplet (t) |

| -CH= | 5.8 - 6.2 | Doublet of Doublets of Doublets (ddd) | 130 - 140 | Singlet (s) or doublet (d) |

| =CH₂ | 5.2 - 5.5 | Doublet of Doublets (dd) | 120 - 130 | Singlet (s) or doublet (d) |

| -CH₂F | 4.5 - 5.0 | Doublet (d) | 80 - 90 | Triplet (t) |

Given its 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. wikipedia.orgaiinmr.com

Chemical Shifts and Coupling Constants: The ¹⁹F NMR spectrum is expected to show a single resonance environment for the two equivalent fluoromethyl groups. This signal is predicted to fall within the typical range for fluoroalkanes, approximately -200 to -220 ppm relative to a CFCl₃ standard. wikipedia.org The signal would be split into a triplet due to the two adjacent protons (²JFH), with an expected coupling constant of around 45-50 Hz. wikipedia.org

Stereochemical Insights: The quaternary carbon C2 is a prochiral center. If the molecule is in a chiral environment or if rotation around the C2-C3 bond is hindered, the two fluoromethyl groups could become diastereotopic. This would result in two distinct signals in the ¹⁹F NMR spectrum, providing valuable information about the molecule's conformational dynamics.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would primarily show correlations within the vinyl group, specifically between the methine proton (-CH=) and the two terminal methylene protons (=CH₂), confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. Key expected correlations include the -CH= proton to C3, the =CH₂ protons to C4, and the -CH₂F protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) C-H connectivity. Expected key correlations would be from the -CH₂F protons to the quaternary carbon (C2) and the carboxyl carbon (C1), and from the vinyl protons (on C3 and C4) to the quaternary carbon (C2).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain insight into the molecule's structure through its fragmentation patterns.

The molecular formula of this compound is C₆H₈F₂O₂. High-resolution mass spectrometry (HRMS) would be used to confirm this formula by providing an exact mass measurement of the molecular ion [M]⁺ or related ions like [M+H]⁺ or [M-H]⁻.

Electron ionization (EI) would likely induce characteristic fragmentation. The primary fragmentation pathway for fluorinated carboxylic acids often involves the initial loss of CO₂ or the entire carboxyl group. nih.govresearchgate.net Key predicted fragments for this molecule would include:

[M - COOH]⁺: Loss of the carboxylic acid radical (m/z 45).

[M - CH₂F]⁺: Loss of a fluoromethyl radical (m/z 33).

Decarboxylation followed by fluorine migration is a known fragmentation pathway in some perfluoroalkyl carboxylic acids, which could lead to complex rearrangement products. nih.govresearchgate.net

Interactive Table: Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Proposed Loss | Predicted m/z (for ¹²C, ¹H, ¹⁹F, ¹⁶O) |

| [C₆H₈F₂O₂]⁺ | Molecular Ion (M⁺) | 150.05 |

| [C₅H₈F₂]⁺ | Loss of CO₂ | 106.06 |

| [C₅H₇F₂O]⁺ | Loss of OH | 121.04 |

| [C₅H₅F₂]⁺ | Loss of COOH and H₂ | 103.04 |

| [C₅H₅FO₂]⁺ | Loss of CH₂F | 117.02 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups. echemi.comspectroscopyonline.com

The IR spectrum is expected to be dominated by characteristic absorptions. A very broad band from approximately 2500–3300 cm⁻¹ would be indicative of the O-H stretching of a hydrogen-bonded carboxylic acid. spectroscopyonline.com A strong, sharp absorption between 1700–1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. echemi.com The C=C stretch of the vinyl group is expected to appear in the 1640-1680 cm⁻¹ region. Finally, one or more strong bands in the 1000–1200 cm⁻¹ range would be characteristic of the C-F stretching vibrations. nih.gov

Raman spectroscopy would provide complementary information, with the C=C stretching vibration often showing a stronger signal than in the IR spectrum.

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1700 - 1725 | Sharp, Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Fluoroalkane | C-F Stretch | 1000 - 1200 | Strong |

| Alkene | =C-H Bend | 910 and 990 | Medium |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive, high-resolution three-dimensional structure of the molecule in the solid state. nih.govnih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the molecular behavior of this compound at an atomic level. Through the application of theoretical models, it is possible to predict its structural properties, electronic characteristics, and reactivity, offering insights that complement experimental data. These computational approaches are essential for rationalizing the molecule's behavior and guiding further research.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate a variety of molecular properties. acs.orgijcce.ac.ir These calculations provide optimized molecular geometries, including key bond lengths and angles, which are fundamental for understanding the molecule's three-dimensional shape.

The electronic properties derived from DFT are critical for predicting reactivity. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net For this compound, the LUMO is expected to be centered around the electron-deficient double bond and the carbonyl carbon, indicating these as likely sites for nucleophilic addition. The strong electron-withdrawing nature of the two fluoromethyl groups significantly influences the electronic landscape, lowering the energy of the LUMO and enhancing the electrophilicity of these sites. researchgate.net

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential) that are attractive to nucleophiles. For this compound, the oxygen atoms of the carboxylic acid group would appear as regions of negative potential, while the acidic proton and the carbon atoms attached to the fluorine atoms would show a positive potential.

Global reactivity descriptors, calculated from the energies of the FMOs, provide quantitative measures of the molecule's stability and reactivity. researchgate.net Parameters such as chemical hardness, softness, and electronegativity can be compared with those of other molecules to rank their relative reactivity.

Note: These values are illustrative and based on typical DFT calculations for similar small fluorinated organic acids. Actual values for this compound would require specific calculation.

The flexibility of this compound arises from the rotation around its single bonds, leading to various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. The presence of two fluoromethyl groups introduces significant steric and electrostatic interactions that govern the molecule's preferred shapes. researchgate.net

Computational methods, particularly DFT, are used to map the potential energy surface of the molecule. nih.gov This involves systematically rotating key dihedral angles (e.g., around the C2-C3 bond and the C-C bonds of the fluoromethyl groups) and calculating the energy at each step. The resulting energy landscape reveals low-energy valleys corresponding to stable conformers and high-energy peaks representing the transition states for conformational changes. nih.gov

For this compound, key considerations include the orientation of the vinyl group relative to the carboxylic acid and the rotational positions of the two fluoromethyl groups. The fluorine atoms, due to their high electronegativity, can engage in stabilizing hyperconjugative interactions (e.g., σC–H → σ*C–F) or destabilizing dipole-dipole repulsions, which strongly influence the conformational preferences. nih.gov The analysis can determine whether certain conformers are stabilized by intramolecular hydrogen bonding between the carboxylic proton and a fluorine atom, although this is generally a weak interaction.

Table 2: Illustrative Conformational Energy Data for a Substituted Butenoic Acid

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C1-C2-C3-C4) | Key Feature |

|---|---|---|---|

| Anti-periplanar | 0.0 (Global Minimum) | ~180° | Carboxylic acid and vinyl groups are oriented away from each other, minimizing steric hindrance. |

| Syn-periplanar | 10 - 15 | ~0° | Carboxylic acid and vinyl groups are eclipsed, leading to higher steric strain. |

| Gauche | 5 - 8 | ~60° | An intermediate conformation with moderate steric interaction. |

Note: The table presents a simplified, illustrative example. A full analysis for this compound would involve multiple dihedral angles and result in a more complex energy landscape.

Computational chemistry is invaluable for modeling chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states. researchgate.net For this compound, this could involve modeling reactions such as additions to the double bond, esterification of the carboxylic acid, or reactions involving the C-F bonds. nih.gov

The process begins by identifying a plausible reaction coordinate—the path leading from reactants to products. The energies of all species along this path (reactants, intermediates, transition states, and products) are calculated. The transition state is a critical point on this pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net Its geometry and energy are located using specialized algorithms. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

For instance, modeling the nucleophilic addition to the vinyl group would involve calculating the energy profile as a nucleophile approaches the double bond. The calculations would reveal whether the reaction proceeds in a single step or through a multi-step mechanism involving a charged intermediate. The presence of the gem-difluoromethyl groups is known to activate the alkene for nucleophilic attack. nih.govcas.cn

Furthermore, transition state analysis can elucidate the stereochemical outcome of a reaction. By comparing the activation energies of pathways leading to different stereoisomers, one can predict which product will be favored. This is particularly relevant for reactions that create new chiral centers in the molecule.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Strategic Applications in Academic Organic Synthesis

2,2-Bis-fluoromethyl-but-3-enoic Acid as a Chiral or Achiral Building Block

Despite the potential of fluorinated compounds in synthetic chemistry, there is a notable lack of specific studies detailing the use of "this compound" as a foundational element for constructing more complex molecules.

Precursor for the Synthesis of Fluoroalkylated Heterocycles

A comprehensive search of chemical databases and academic journals did not reveal any instances where "this compound" is utilized as a precursor for the synthesis of fluoroalkylated heterocycles. While the synthesis of such heterocycles is a significant area of research in organofluorine chemistry, this particular compound has not been cited as a starting material in published methodologies.

Role in the Synthesis of Fluorinated Amino Acid Analogues

There is no available research that describes the role of "this compound" in the synthesis of fluorinated amino acid analogues. The synthesis of fluorinated amino acids is a well-established field, with various methods and starting materials being employed; however, the use of this specific butenoic acid derivative is not documented.

Design and Synthesis of Advanced Fluorinated Molecular Architectures

The investigation into the role of "this compound" in the design and synthesis of advanced fluorinated molecular architectures for applied purposes also returned no specific findings.

Incorporation into Pharmaceutical and Agrochemical Lead Compounds

There is no evidence in the existing literature to suggest that "this compound" has been incorporated into pharmaceutical or agrochemical lead compounds. While the introduction of fluorine and fluorinated groups is a common strategy in medicinal and agricultural chemistry to enhance the properties of bioactive molecules, this specific compound does not appear in reports of such endeavors.

Future Research Directions and Challenges in the Chemistry of 2,2 Bis Fluoromethyl but 3 Enoic Acid

Development of Green and Sustainable Synthetic Routes

The development of environmentally friendly methods for synthesizing fluorinated organic compounds is a significant goal in modern chemistry. For a molecule like 2,2-Bis-fluoromethyl-but-3-enoic acid, future research would likely focus on minimizing waste and avoiding hazardous reagents. Key green chemistry principles that could guide this research include atom economy, use of renewable feedstocks, and catalytic versus stoichiometric reagents. However, without established synthetic routes for this specific compound, pinpointing concrete strategies for improvement is not feasible.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural features of this compound, namely the gem-difluoromethyl groups adjacent to a carboxylic acid and an alkene, suggest a rich and complex reactivity profile. Future studies could explore transformations of the double bond, the carboxylic acid moiety, and the carbon-fluorine bonds. The electron-withdrawing nature of the fluorine atoms is expected to significantly influence the molecule's reactivity. However, in the absence of any reported reactions, this remains a theoretical playground.

Mechanistic Elucidation of Complex Reaction Pathways

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new transformations. Should reactions involving this compound be developed, detailed mechanistic studies would be crucial. These investigations would likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. The goal would be to gain a deep understanding of the electronic and steric factors that govern its reactivity.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,2-Bis-fluoromethyl-but-3-enoic acid, and how can purity be validated experimentally?

- Methodological Answer :

- Synthetic Routes :

- Fluorination Strategies : Use fluoromethylation agents (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine groups. This approach is analogous to methods for synthesizing 3-(4-fluorophenyl)but-2-enoic acid derivatives .

- Acid-Catalyzed Condensation : Employ Lewis acids (e.g., BF₃·Et₂O) to facilitate enol ether formation, followed by hydrolysis to yield the target compound. Ensure inert atmosphere to prevent side reactions .

- Purity Assessment :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–260 nm) to quantify impurities.

- NMR Spectroscopy : Analyze and spectra to confirm structural integrity and detect residual solvents (e.g., DMSO-d₆ as an internal standard) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., m/z calculated for C₆H₇F₂O₂: 161.04) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and electronic effects of fluorinated substituents in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of fluoromethyl groups and double-bond geometry .

- Vibrational Spectroscopy : FT-IR analysis of C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches to assess electronic interactions .

- Multinuclear NMR : DEPT-135 for carbon backbone assignment; NMR for monitoring fluorine environments (δ = -70 to -120 ppm for CF₂ groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects) for fluorinated butenoic acids?

- Methodological Answer :

- Meta-Analysis Framework :

Variable Standardization : Compare studies using identical cell lines (e.g., HEK-293 for cytotoxicity) and concentration ranges (IC₅₀ values normalized to molarity) .

Assay Validation : Replicate experiments under controlled conditions (pH 7.4, 37°C) to eliminate confounding factors like solvent effects (DMSO ≤0.1% v/v) .

Statistical Modeling : Apply ANOVA with post-hoc Tukey tests to evaluate significance of bioactivity differences across studies .

- Case Study : Inconsistent antimicrobial results may arise from variations in bacterial membrane permeability; use lipophilicity (logP) calculations to correlate structure-activity trends .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Optimize geometries at the B3LYP/6-311+G(d,p) level to model transition states for Michael additions.

- Calculate Fukui indices to identify electrophilic centers (C3 position is most reactive due to fluoromethyl electron-withdrawing effects) .

- Molecular Dynamics (MD) Simulations :

- Simulate solvent effects (e.g., aqueous vs. THF) on reaction kinetics using Amber force fields .

Q. How can researchers design experiments to elucidate the mechanism of acid-catalyzed dimerization observed in fluorinated butenoic acids?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated solvents (D₂O vs. H₂O) to identify proton-transfer steps .

- In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy (200–400 nm) to track intermediate formation during dimerization .

- Isotopic Labeling : Synthesize -labeled derivatives to trace carbon connectivity in dimer products via -NMR .

Data Contradiction Analysis

Q. What strategies mitigate conflicting results in fluorinated compound stability studies under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Experiments :

- Conduct accelerated stability testing (40°C/75% RH) across pH 1–10 buffers. Monitor degradation via LC-MS to identify hydrolysis products (e.g., fluoromethyl alcohol derivatives) .

- pH-Rate Profiling : Construct pH-rate profiles to distinguish acid/base-catalyzed degradation pathways. Use Arrhenius plots to extrapolate shelf-life .

- Counterion Effects : Test stability with different counterions (e.g., sodium vs. potassium salts) to assess ion-pairing influences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.